In Vitro Target Engagement: Moderate Affinity for KDM1A with a Calculated LogP of 1.229
The compound exhibits a Ki of 4.84 x 10^4 nM (48.4 µM) against recombinant human KDM1A/CoREST complex in a competitive inhibition assay [1]. This moderate affinity, combined with a calculated LogP of 1.229 [2], positions it as a potential starting point for optimizing LSD1/KDM1A inhibitors. While the affinity is lower than that of optimized arylcyclopropylamine inhibitors (e.g., compounds with Ki < 1 µM), its structural simplicity may offer advantages in terms of synthetic tractability and physicochemical property space.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 48.4 µM (4.84 x 10^4 nM) |
| Comparator Or Baseline | Representative optimized arylcyclopropylamine LSD1 inhibitors (Ki < 1 µM, class-level inference) |
| Quantified Difference | >48-fold lower affinity compared to optimized class members |
| Conditions | Recombinant human KDM1A/CoREST complex, H3K4me1 peptide substrate, preincubation 15 min |
Why This Matters
This moderate affinity and low lipophilicity differentiate it from high-affinity, often more lipophilic, inhibitors and may inform early-stage hit-to-lead campaigns where scaffold diversity is prioritized over potency.
- [1] BindingDB. BDBM50236359 / CHEMBL4086085: Ki Data for KDM1A. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236359 (accessed 2026-04-23). View Source
- [2] ChemBase. (cyclopropylmethyl)(prop-2-en-1-yl)amine (ID: 242697). Calculated LogP Data. Available at: http://www.chembase.cn/molecule-242697.html (accessed 2026-04-23). View Source
